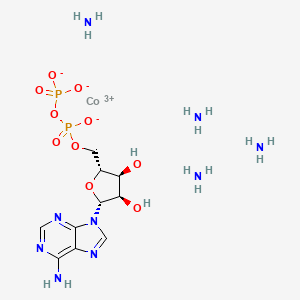

CoADP

Description

Structure

3D Structure of Parent

Properties

CAS No. |

63937-09-7 |

|---|---|

Molecular Formula |

C10H24CoN9O10P2 |

Molecular Weight |

551.23 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;azane;cobalt(3+) |

InChI |

InChI=1S/C10H15N5O10P2.Co.4H3N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;4*1H3/q;+3;;;;/p-3/t4-,6-,7-,10-;;;;;/m1...../s1 |

InChI Key |

XUGKQXFTFBAPLV-AZGWGOJFSA-K |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.N.N.N.N.[Co+3] |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.N.N.N.N.[Co+3] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.N.N.N.N.[Co+3] |

Synonyms |

Co(III)ADP CoADP cobalt adenosine diphosphate complex |

Origin of Product |

United States |

Foundational & Exploratory

The Sentinel Thiol: A Technical Guide to the Role of Coenzyme A Disulfide in Cellular Redox Homeostasis

Abstract

Coenzyme A (CoA) is a ubiquitous and essential cofactor central to metabolism, yet its role in cellular redox homeostasis is an expanding frontier of research. Under conditions of oxidative or metabolic stress, the reduced form of CoA (CoASH) is oxidized to Coenzyme A disulfide (CoASSCo). This accumulation of CoASSCo is not merely a sign of cellular imbalance but a critical event that triggers a significant post-translational modification known as protein S-thiolation with CoA, or "CoAlation." This technical guide provides an in-depth exploration of the CoASSCo/CoAlation axis, consolidating current knowledge on its biochemical mechanisms, its impact on signaling pathways, and its emerging relevance in human disease and drug development. We present quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for professionals in the field.

The Coenzyme A/Coenzyme A Disulfide Redox Couple

The thiol group (-SH) of Coenzyme A is highly reactive and susceptible to oxidation. In the presence of reactive oxygen species (ROS) or other oxidants, two molecules of CoASH can be oxidized to form a disulfide bond, yielding Coenzyme A disulfide (CoASSCo). This reaction establishes the CoA/CoASSCo redox couple, which contributes to the overall redox environment of the cell.

Coenzyme A Disulfide Reductase (CoADR)

In many prokaryotic organisms, the CoA/CoASSCo ratio is maintained by the enzyme Coenzyme A disulfide reductase (CoADR).[1] This flavoprotein catalyzes the NADPH-dependent reduction of CoASSCo back to two molecules of CoASH, thereby regenerating the pool of reduced CoA.[2] This function is analogous to that of glutathione (B108866) reductase (GSR) in maintaining the reduced glutathione pool in eukaryotes.[1]

Notably, the human pathogen Staphylococcus aureus lacks the glutathione/GSR system and instead relies on the CoA/CoADR system for its thiol/disulfide homeostasis.[1][2] This disparity makes CoADR an attractive target for the development of selective antimicrobial agents.[1] An equivalent enzyme with specific CoASSCo reductase activity has not yet been identified in eukaryotes.

The CoA/CoASSCo Redox Potential

The standard redox potential of the CoA/CoASSCo couple is approximately -234 mV at pH 7.0, which is comparable to the -240 mV of the glutathione/glutathione disulfide (GSSG) couple. This indicates that CoA has a significant capacity to buffer the cellular redox environment and participate in thiol-disulfide exchange reactions.

Protein CoAlation: A Consequence of Redox Imbalance

A primary consequence of elevated CoASSCo levels is the modification of proteins through S-thiolation, a process termed protein CoAlation. This reversible post-translational modification involves the formation of a mixed disulfide bond between a CoA molecule and a reactive cysteine residue on a target protein.[3][4]

Mechanism of CoAlation

Protein CoAlation is induced by oxidative and metabolic stress.[3] The primary mechanism is believed to be a thiol-disulfide exchange reaction between CoASSCo and a protein cysteine thiol (Protein-SH). Alternatively, a protein cysteine sulfenic acid (Protein-SOH), formed by the initial oxidation of the cysteine thiol, can react with CoASH to form the CoAlated protein. This modification protects the cysteine residue from irreversible overoxidation to sulfinic (SO₂H) or sulfonic (SO₃H) acid.[4]

Functional Consequences of Protein CoAlation

Protein CoAlation is a widespread modification, with over 2,000 proteins identified as targets in bacteria and mammalian cells.[5] These proteins are predominantly involved in key cellular processes, including metabolism, stress response, and protein synthesis.[6] The addition of the bulky CoA moiety can significantly alter a protein's structure and function by:

-

Inhibiting Enzymatic Activity: CoAlation of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to inhibit their catalytic activity.[5]

-

Modulating Protein Localization: Modification of cysteine residues near subcellular localization signals can alter a protein's location within the cell.[6]

-

Altering Protein-Protein Interactions: The CoA adduct can sterically hinder or create new binding interfaces.

This regulatory mechanism allows cells to dynamically modulate metabolic pathways in response to stress, conserving resources and protecting essential proteins from permanent damage.

Role in Disease and as a Drug Target

Dysregulation of CoA metabolism and redox balance is implicated in numerous human pathologies.

-

Neurodegenerative Diseases: Abnormal CoA homeostasis is linked to neurodegeneration.[7][8] Tau, a protein central to Alzheimer's disease pathogenesis, has been identified as a target of CoAlation.[9]

-

Cancer: Given the altered metabolic and redox states of cancer cells, the CoASSCo/CoAlation axis is an area of active investigation for its role in tumor progression and as a potential therapeutic target.[10][11]

-

Infectious Diseases: As previously mentioned, the absence of a glutathione system and reliance on the CoADR system in pathogens like S. aureus makes CoADR a prime target for novel antibiotic development.[1] Inhibiting CoADR would disrupt the pathogen's ability to cope with oxidative stress, potentially rendering it more susceptible to host immune defenses.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Coenzyme A redox system.

Table 1: Kinetic Parameters of S. aureus Coenzyme A Disulfide Reductase (CoADR)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Km for NADPH | 2 µM | pH 7.8 | [2] |

| Km for CoASSCo | 11 µM | pH 7.8 | [2] |

| pH Optimum | 7.5 - 8.0 | [2] |

Data derived from studies on the purified native enzyme from Staphylococcus aureus.

Table 2: Cellular Concentrations of Coenzyme A

| Compartment | Organism/Cell Type | Total CoA Concentration | Reference |

|---|---|---|---|

| Mitochondria | Mammalian | 2 - 5 mM | [5] |

| Cytosol & Nucleus | Mammalian | 0.05 - 0.14 mM | [5] |

Concentrations of CoASSCo are typically low under basal conditions but increase significantly upon oxidative or metabolic stress.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of CoASSCo and protein CoAlation.

Protocol for Quantification of CoA and CoASSCo by LC-MS/MS

This method allows for the sensitive and specific quantification of reduced and oxidized Coenzyme A.

Reagents and Materials:

-

5-sulfosalicylic acid (SSA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Internal Standard (e.g., uniformly ¹³C-labeled yeast cell extract or a commercially available acyl-CoA like Crotonoyl-CoA)[12][13]

-

Reversed-phase C18 HPLC column

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Collection: Flash-freeze cell pellets or tissues in liquid nitrogen to quench metabolic activity.

-

Extraction: Homogenize the frozen sample in a pre-chilled extraction solution (e.g., acetonitrile/water with 10 mM SSA) containing the internal standard.

-

Deproteinization: Vortex the homogenate and incubate on ice for 15 minutes. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Sample Preparation: Transfer the supernatant to an autosampler vial for analysis.

-

LC Separation: Inject the sample onto a C18 column. Elute the analytes using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for CoASH, CoASSCo, and the internal standard should be used for quantification.

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the endogenous analytes to the internal standard against a standard curve.

Protocol for Coenzyme A Disulfide Reductase (CoADR) Activity Assay

This spectrophotometric assay measures CoADR activity by monitoring the decrease in NADPH absorbance at 340 nm.[2][14]

Reagents and Materials:

-

Purified CoADR enzyme or cell lysate containing CoADR

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

NADPH stock solution (e.g., 10 mM)

-

Coenzyme A disulfide (CoASSCo) stock solution (e.g., 5 mM)

-

UV/Vis Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup: In a UV-transparent cuvette or microplate well, prepare a reaction mixture containing Assay Buffer and a starting concentration of NADPH (e.g., 100-200 µM).

-

Initiate Reaction: Add the enzyme sample (purified CoADR or lysate) to the reaction mixture and mix.

-

Background Rate: Monitor the absorbance at 340 nm for 2-3 minutes to establish the background rate of NADPH oxidation in the absence of the CoADR-specific substrate.

-

Start Specific Reaction: Add CoASSCo to the mixture (e.g., to a final concentration of 50-100 µM) to start the specific reaction.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

-

Calculate Activity: Determine the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert the change in absorbance to the rate of NADPH consumed, which is proportional to CoADR activity.

Protocol for Detection of Protein CoAlation by Western Blot

This protocol uses a specific anti-CoA monoclonal antibody to detect CoAlated proteins in a complex mixture.[15]

Reagents and Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors and N-ethylmaleimide (NEM) to block free thiols)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibody: Anti-CoA monoclonal antibody[15]

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells under non-reducing conditions in Lysis Buffer containing NEM to prevent post-lysis thiol modifications.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 20-50 µg of protein from each sample on an SDS-PAGE gel under non-reducing conditions.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-CoA primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. An increase in signal in treated samples compared to controls indicates an increase in protein CoAlation.

Conclusion and Future Perspectives

The study of Coenzyme A disulfide and protein CoAlation has unveiled a critical layer of redox regulation that is deeply integrated with cellular metabolism. This system acts as a sensor and effector of oxidative and metabolic stress, protecting cellular components and modulating protein function. For researchers, understanding this pathway opens new avenues for investigating cellular responses to stress. For drug development professionals, the components of this pathway, particularly the pathogen-specific CoADR, present promising targets for novel therapeutics. Future research will likely focus on identifying the eukaryotic enzymes responsible for de-CoAlation, further mapping the "CoAlome" in various disease states, and elucidating the intricate crosstalk between CoAlation and other post-translational modifications.

References

- 1. proteopedia.org [proteopedia.org]

- 2. Coenzyme A disulfide reductase, the primary low molecular weight disulfide reductase from Staphylococcus aureus. Purification and characterization of the native enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Coenzyme A, protein CoAlation and redox regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Discovery and functional characterisation of protein CoAlation and the antioxidant function of coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration [mdpi.com]

- 8. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.biologists.com [journals.biologists.com]

The Ascendancy of CoA Disulfide: Navigating Redox Homeostasis in Glutathione-Deficient Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of cellular redox regulation, the glutathione (B108866)/glutathione disulfide (GSH/GSSG) system has long been considered the canonical guardian against oxidative stress. However, a significant portion of the microbial world, including notable pathogens and extremophiles, lacks this ubiquitous antioxidant. This guide delves into the fascinating alternative: the Coenzyme A (CoA)/CoA disulfide (CoASSCo) redox system. We will explore the pivotal role of CoASSCo and its dedicated reductase, CoA disulfide reductase (CoADR), in maintaining cellular redox balance, protecting against oxidative damage, and ensuring survival in organisms devoid of glutathione. This document provides a comprehensive overview of the biochemical underpinnings of this system, detailed experimental protocols for its investigation, and a summary of key quantitative data, offering a vital resource for researchers and professionals in drug development seeking to understand and potentially target this unique metabolic pathway.

Introduction: Beyond Glutathione - A Paradigm Shift in Redox Buffering

The maintenance of a reducing intracellular environment is fundamental to all life, preventing the deleterious oxidation of proteins, lipids, and nucleic acids. For decades, glutathione has been the central focus of studies on low-molecular-weight (LMW) thiol redox buffers.[1] However, a growing body of evidence has revealed that many bacteria, including the human pathogen Staphylococcus aureus, and all archaea do not synthesize glutathione.[2] This absence necessitates alternative strategies for managing oxidative stress.

In these organisms, Coenzyme A (CoA), a molecule traditionally known for its central role in metabolism as an acyl group carrier, steps into the limelight as a primary LMW thiol antioxidant.[1][2] The redox cycling between its reduced form (CoASH) and its oxidized disulfide form (CoASSCo) constitutes a robust system for maintaining thiol-disulfide homeostasis.[2] This guide will illuminate the function of CoASSCo and the enzymatic machinery that governs its redox state, providing a technical framework for its study.

The CoA/CoASSCo Redox Cycle: A Central Hub of Oxidative Stress Response

The CoA/CoASSCo redox system is functionally analogous to the GSH/GSSG system. Under conditions of oxidative stress, reactive oxygen species (ROS) lead to the oxidation of CoASH to CoASSCo. To regenerate the protective reduced form, these organisms rely on a specific and highly efficient enzyme: CoA disulfide reductase (CoADR).

CoA Disulfide Reductase (CoADR): The Keystone Enzyme

CoADR is a flavoprotein that catalyzes the NADPH-dependent reduction of CoASSCo to two molecules of CoASH.[3][4] This enzymatic reaction is critical for maintaining a high CoASH/CoASSCo ratio, which in S. aureus has been reported to be as high as 450, ensuring a strongly reducing intracellular environment.[5]

dot

References

- 1. Bacillithiol: a key protective thiol in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Best Practices for Preparation of Staphylococcus aureus Metabolomics Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunofluorescent detection of protein CoAlation in mammalian cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

The Emergence of a Key Player in Redox Biology: A Technical Guide to the Discovery and History of Coenzyme A Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA), a cornerstone of intermediary metabolism, has long been recognized for its role as an acyl group carrier. However, a growing body of research has unveiled a critical and previously underappreciated function of this vital molecule in cellular redox homeostasis through its disulfide form, Coenzyme A disulfide (CoASSCoA). This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies in the study of CoASSCoA and its associated enzymatic systems. We will delve into the initial identification of a CoASSCoA-based redox system in prokaryotes, the characterization of the central enzyme Coenzyme A disulfide reductase (CoADR), and the more recent discovery of protein S-CoAlation as a significant post-translational modification in response to oxidative and metabolic stress. This document aims to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of relevant biochemical pathways and workflows to aid researchers in this burgeoning field.

A Paradigm Shift: The Discovery of a Non-Glutathione-Based Redox System

The story of Coenzyme A disulfide is intrinsically linked to the quest to understand how organisms, particularly certain bacteria, maintain their intracellular reducing environment in the absence of the canonical glutathione (B108866)/glutathione reductase system. For decades, the glutathione system was considered the primary defense against oxidative stress in most organisms. However, early studies indicated the absence of glutathione in some bacteria, such as Staphylococcus aureus.

A pivotal moment in this narrative came in 1998 with the work of delCardayre and colleagues. Their research on Staphylococcus aureus led to the identification and purification of a novel enzyme: Coenzyme A disulfide reductase (CoADR) . This discovery provided the first strong evidence for a functional CoA/CoASSCoA-based thiol/disulfide redox system. It was proposed that in these organisms, Coenzyme A and its disulfide, CoASSCoA, assume the redox-buffering role traditionally attributed to glutathione and glutathione disulfide (GSSG).

Subsequent research has identified CoADR and the significance of the CoASSCoA redox couple in a variety of organisms, including other bacteria and hyperthermophilic archaea, highlighting a more widespread role for this system than initially anticipated.

Quantitative Data Summary

The following tables summarize key quantitative data related to Coenzyme A disulfide and Coenzyme A disulfide reductase from various studies.

Table 1: Kinetic Parameters of Coenzyme A Disulfide Reductase (CoADR)

| Organism | Substrate | Km (µM) | kcat (s-1) | pH Optimum | Reference |

| Staphylococcus aureus | CoASSCoA | 11 | - | 7.5-8.0 | |

| NADPH | 2 | - | 7.5-8.0 | ||

| Pyrococcus horikoshii | CoASSCoA | - | - | - | |

| NADPH | ~8-fold lower than NADH | 7.2 | - | ||

| NADH | - | ~7.2 | - |

Table 2: Physicochemical Properties of Coenzyme A and CoASSCoA

| Parameter | Value | Reference |

| Redox Potential (CoASH/CoASSCoA, pH 7.0) | -234 mV | |

| pKa of CoASH thiol group | ~9.8 |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of Coenzyme A disulfide and the assay of Coenzyme A disulfide reductase activity, based on established literature.

Chemoenzymatic Synthesis of Coenzyme A Disulfide

This protocol is adapted from the work of Mouterde and Stewart (2016) and offers an efficient method for producing CoASSCoA. The strategy involves the enzymatic conversion of pantethine (B1678406) (the disulfide form of pantetheine) to CoASSCoA.

Materials:

-

Pantethine

-

ATP (Adenosine triphosphate)

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

KCl

-

Pantetheine kinase (PanK)

-

Phosphopantetheine adenyltransferase (PPAT)

-

Dephospho-coenzyme A kinase (DPCK)

-

Tris(2-carboxyethyl)phosphine (TCEP) for optional reduction to CoASH

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine pantethine, ATP, Tris-HCl buffer, MgCl2, and KCl.

-

Enzymatic Cascade: Add the three enzymes of the CoASH salvage pathway: PanK, PPAT, and DPCK. These enzymes will act on both ends of the pantethine molecule.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a sufficient duration to ensure complete conversion. The reaction progress can be monitored by HPLC.

-

Purification: Purify the resulting Coenzyme A disulfide using anion-exchange chromatography.

-

Verification: Confirm the identity and purity of the synthesized CoASSCoA using mass spectrometry and NMR.

-

(Optional) Reduction to CoASH: To obtain the reduced form, CoASH, the purified CoASSCoA can be treated with a reducing agent such as TCEP.

Coenzyme A Disulfide Reductase (CoADR) Activity Assay

This spectrophotometric assay is based on the method described by delCardayre et al. (1998) for the characterization of S. aureus CoADR. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Purified CoADR enzyme

-

Coenzyme A disulfide (CoASSCoA)

-

NADPH

-

Tris-HCl buffer (pH 7.8)

-

EDTA

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), EDTA, and NADPH.

-

Enzyme Addition: Add a specific amount of purified CoADR enzyme to the reaction mixture and incubate for a few minutes to establish a baseline reading.

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of CoASSCoA to the cuvette.

-

Spectrophotometric Monitoring: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the CoADR activity.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Signaling Pathways and Cellular Roles

The discovery of Coenzyme A disulfide and its reductase has expanded our understanding of redox regulation. More recently, the identification of protein S-CoAlation has revealed a direct role for CoA in cellular signaling in response to oxidative and metabolic stress.

The CoADR-Mediated Redox Cycle

In organisms possessing CoADR, this enzyme maintains the intracellular pool of reduced Coenzyme A (CoASH) by catalyzing the NADPH-dependent reduction of CoASSCoA. This cycle is crucial for maintaining a reducing environment and protecting cellular components from oxidative damage.

Caption: The Coenzyme A Disulfide Reductase (CoADR) catalytic cycle.

Protein S-CoAlation: A Redox-Sensitive Post-Translational Modification

Under conditions of oxidative or metabolic stress, the thiol group of CoASH can form a mixed disulfide bond with reactive cysteine residues on proteins, a process termed S-CoAlation. This reversible modification can alter the activity, localization, and function of the target protein, thereby acting as a redox-sensitive switch in signaling pathways. CoAlation can protect critical cysteine residues from irreversible oxidation.

Caption: The process of protein S-CoAlation and de-CoAlation.

Conclusion and Future Directions

The discovery of Coenzyme A disulfide and its role in redox biology represents a significant advancement in our understanding of cellular defense mechanisms and signaling. The initial characterization of the CoA/CoASSCoA redox couple and CoADR in bacteria has paved the way for the more recent appreciation of protein S-CoAlation as a widespread and crucial post-translational modification in both prokaryotes and eukaryotes.

Future research in this field is poised to further elucidate the specific signaling pathways regulated by CoAlation, identify the full complement of CoAlated proteins (the "CoAlome") under various physiological and pathological conditions, and discover the enzymes responsible for de-CoAlation in mammalian cells. For drug development professionals, the bacterial specificity of the CoADR system presents a potential target for novel antimicrobial agents. A deeper understanding of the role of CoAlation in human diseases associated with oxidative stress, such as neurodegenerative disorders and cancer, may also open new avenues for therapeutic intervention. This technical guide provides a solid foundation for researchers to build upon as they continue to unravel the multifaceted roles of Coenzyme A disulfide in health and disease.

An In-depth Technical Guide to Protein CoAlation by Coenzyme A Disulfide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein CoAlation is a novel, reversible post-translational modification involving the covalent attachment of Coenzyme A (CoA) to cysteine residues of proteins via a disulfide bond. This modification emerges as a critical mechanism in cellular redox signaling and the response to metabolic and oxidative stress. By altering the structure and function of target proteins, CoAlation plays a significant role in regulating a wide array of cellular processes, including metabolism, gene expression, and antioxidant defense. This technical guide provides a comprehensive overview of the core principles of protein CoAlation, detailed experimental protocols for its study, and a summary of the current quantitative understanding of this important modification. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to investigate protein CoAlation in their respective fields.

The Core Mechanism of Protein CoAlation

Protein CoAlation is the formation of a mixed disulfide bond between the thiol group of a cysteine residue on a target protein and the thiol group of Coenzyme A.[1][2] This process is primarily triggered by conditions of oxidative or metabolic stress, which lead to an increase in the cellular levels of Coenzyme A disulfide (CoASSCoA) or the generation of reactive oxygen species (ROS) that oxidize cysteine thiols to reactive intermediates such as sulfenic acids.[1][3]

Two primary mechanisms for protein CoAlation have been proposed:

-

Thiol-disulfide exchange: In this reaction, an oxidized Coenzyme A disulfide (CoASSCoA) molecule reacts directly with a protein cysteine thiol, resulting in the formation of a CoAlated protein and the release of a reduced Coenzyme A (CoASH) molecule.[1]

-

Reaction with oxidized cysteine residues: Oxidative stress can lead to the oxidation of protein cysteine thiols to highly reactive sulfenic acids (-SOH). These intermediates can then be readily attacked by CoASH, forming a CoAlated protein.[1]

This modification is reversible, and the removal of CoA from proteins, termed deCoAlation, is thought to be an enzymatic process, though the specific enzymes responsible in mammalian cells are still under investigation.[1] The reversibility of CoAlation allows it to function as a dynamic regulatory switch in response to changing cellular conditions.[1][3]

Signaling Pathways and Functional Consequences

Protein CoAlation is deeply integrated into cellular signaling networks that respond to stress. It acts as a protective mechanism for cysteine residues, preventing their irreversible oxidation, and as a regulatory modification that modulates protein function.[1][4]

Upstream Triggers and Signaling Cascades

The primary upstream triggers for protein CoAlation are oxidative and metabolic stress.[3][5]

-

Oxidative Stress: Exposure of cells to oxidizing agents such as hydrogen peroxide (H₂O₂), diamide, and menadione (B1676200) leads to a significant increase in protein CoAlation.[3][6] This is a direct consequence of the increased production of ROS and the subsequent oxidation of both CoASH and protein thiols.

-

Metabolic Stress: Conditions such as glucose deprivation or fasting can also induce protein CoAlation.[3] This is likely due to alterations in the cellular redox state and the availability of CoA and its derivatives.

The signaling pathways that lead from these stresses to the CoAlation of specific proteins are still being elucidated. However, it is clear that the cellular concentration of CoA is a key determinant of the extent of protein CoAlation.[4]

References

- 1. Discovery and functional characterisation of protein CoAlation and the antioxidant function of coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coenzyme A, protein CoAlation and redox regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coenzyme A and protein CoAlation levels are regulated in response to oxidative stress and during morphogenesis in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells | Semantic Scholar [semanticscholar.org]

- 6. Protein CoAlation and antioxidant function of coenzyme A in prokaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Coenzyme A Disulfide in the Metabolic Stress Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Coenzyme A (CoA) is a central player in cellular metabolism, primarily known for its role as an acyl group carrier. However, under conditions of metabolic and oxidative stress, its disulfide form, Coenzyme A disulfide (CoASSCo), emerges as a critical component of the cellular stress response. This technical guide provides a comprehensive overview of the formation of CoASSCo, its role in the redox-regulated post-translational modification known as protein CoAlation, and its impact on cellular signaling pathways. This document includes a compilation of available quantitative data, detailed experimental protocols for the study of CoASSCo and protein CoAlation, and diagrams of relevant pathways to serve as a valuable resource for researchers in the field.

Introduction to Coenzyme A Disulfide and Metabolic Stress

Metabolic stress, characterized by conditions such as nutrient deprivation, hypoxia, or excessive reactive oxygen species (ROS) production, disrupts cellular homeostasis. In response, cells activate a complex network of signaling pathways to adapt and survive. Coenzyme A (CoA), a ubiquitous and essential cofactor, exists in a delicate balance between its reduced form (CoASH) and its oxidized disulfide form (CoASSCo). The redox potential of the CoASH/CoASSCo couple is comparable to that of the well-studied GSH/GSSG couple, highlighting its potential significance in maintaining cellular redox balance.

Under normal physiological conditions, the cellular pool of CoASH is significantly larger than that of CoASSCo. However, during metabolic and oxidative stress, this balance shifts, leading to an accumulation of CoASSCo. This increase in CoASSCo is not merely a byproduct of oxidative damage but rather an integral part of a sophisticated signaling mechanism that modulates protein function and metabolic pathways.

Formation and Regulation of Coenzyme A Disulfide

The formation of CoASSCo is a direct consequence of the oxidation of two molecules of CoASH. This can be a spontaneous process in the presence of oxidizing agents or can be catalyzed by cellular enzymes.

-

Oxidative Stress-Induced Formation: Increased levels of ROS, such as hydrogen peroxide (H₂O₂), readily oxidize the thiol group of CoASH, leading to the formation of a disulfide bond and generating CoASSCo.

-

Enzymatic Regulation: In bacteria, the enzyme Coenzyme A disulfide reductase (CoADR) plays a crucial role in maintaining the CoASH/CoASSCo ratio by catalyzing the NADPH-dependent reduction of CoASSCo back to CoASH. While a direct mammalian counterpart to CoADR has yet to be definitively identified, the reversible nature of CoASSCo formation suggests the existence of enzymatic regulatory mechanisms.

The interplay between the formation and reduction of CoASSCo constitutes a dynamic redox switch that is highly responsive to the metabolic state of the cell.

Protein CoAlation: A Key Downstream Effector of CoASSCo Signaling

A primary mechanism through which elevated CoASSCo levels exert their effects is through a post-translational modification known as protein CoAlation. This process involves the formation of a mixed disulfide bond between a cysteine residue on a target protein and a CoA molecule.

Mechanism of Protein CoAlation:

-

Oxidation of Protein Cysteine: A reactive cysteine thiol on a target protein is first oxidized to a more reactive species, such as a sulfenic acid (-SOH).

-

Nucleophilic Attack: The thiol group of a CoASH molecule can then perform a nucleophilic attack on the oxidized cysteine, forming a mixed disulfide bond (Protein-S-S-CoA).

-

Disulfide Exchange: Alternatively, CoASSCo can directly react with a protein thiol via a disulfide exchange mechanism.

Protein CoAlation is a reversible process, and the removal of the CoA moiety is termed de-CoAlation. This dynamic modification alters the structure, function, and activity of a wide range of proteins, particularly those involved in metabolism.[1]

Quantitative Data on Coenzyme A Disulfide and Protein CoAlation in Metabolic Stress

The following tables summarize available quantitative data on the levels of CoASSCo and protein CoAlation in response to various stress conditions. It is important to note that absolute quantification can vary significantly between cell types and experimental conditions.

Table 1: Cellular Levels of Coenzyme A Disulfide (CoASSCo)

| Organism/Cell Type | Stress Condition | CoASSCo Concentration (pmol/mg protein) | Fold Change vs. Control | Reference |

| Bacillus megaterium (dormant spores) | Endogenous | ~212.5 | - | [2] |

| HEK293/Pank1β cells | Control | 30 ± 3 | 1.0 | [3] |

| HEK293/Pank1β cells | H₂O₂ (500 µM, 10 min) | 125 ± 15 | ~4.2 | [3] |

| HEK293/Pank1β cells | Diamide (1 mM, 10 min) | 180 ± 20 | 6.0 | [3] |

| HEK293/Pank1β cells | Menadione (100 µM, 10 min) | 150 ± 18 | 5.0 | [3] |

Table 2: Levels of Protein CoAlation

| Organism/Cell Type | Stress Condition | Method of Quantification | Observation | Reference |

| Bacillus megaterium (dormant spores) | Endogenous | Biochemical Assay | ~43% of total CoA is protein-bound | [2] |

| Rat Cardiomyocytes | H₂O₂ (1-100 µM, 30 min) | Anti-CoA Immunoblot | Dose-dependent increase | [3] |

| Human Spermatozoa | H₂O₂ (0.25-1 mM, 1h) | Anti-CoA Immunoblot | Dose-dependent increase | [4] |

| Human Spermatozoa | Diamide (0.05-1 mM, 1h) | Anti-CoA Immunoblot | Dose-dependent increase | [4] |

| Dictyostelium discoideum | H₂O₂ (in CatA-deficient cells) | Anti-CoA Immunoblot | Significant increase | [5][6] |

| Dictyostelium discoideum | Nutrient Starvation (development) | Anti-CoA Immunoblot | Developmentally regulated changes | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantification of Coenzyme A Disulfide by LC-MS/MS

This protocol is adapted from methodologies for the analysis of CoA and its derivatives.[7][8][9]

Objective: To quantify the absolute levels of CoASSCo in biological samples.

Materials:

-

LC-MS/MS system (e.g., Agilent 1290 Infinity LC system coupled to a Sciex QTRAP 6500 mass spectrometer)

-

Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

-

Mobile Phase B: 10 mM ammonium acetate in 95:5 methanol:water

-

Extraction Solution: 75% Methanol containing an internal standard (e.g., ¹³C₃-Malonyl-CoA)

-

CoASSCo standard

Procedure:

-

Sample Preparation:

-

Harvest cells (e.g., 1x10⁶) and wash twice with ice-cold PBS.

-

Immediately add 200 µL of ice-cold Extraction Solution.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of Mobile Phase A.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample.

-

LC Gradient:

-

0-2 min: 2% B

-

2-10 min: 2-98% B (linear gradient)

-

10-12 min: 98% B

-

12-12.1 min: 98-2% B

-

12.1-15 min: 2% B

-

-

MS Parameters (Positive Ion Mode):

-

Ion Source: Turbo Spray

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Multiple Reaction Monitoring (MRM) transitions for CoASSCo need to be optimized based on the instrument and standard. A potential precursor ion would be the [M+H]⁺.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the CoASSCo standard.

-

Quantify the amount of CoASSCo in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Detection of Protein CoAlation by Immunoblotting

This protocol is based on methods utilizing a specific monoclonal anti-CoA antibody.[10][11]

Objective: To detect and semi-quantify the levels of CoAlated proteins in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with 100 mM N-ethylmaleimide (NEM) to block free thiols, and protease/phosphatase inhibitors.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody: Monoclonal anti-CoA antibody.

-

Secondary antibody: HRP-conjugated anti-mouse IgG.

-

Chemiluminescence detection reagent.

Procedure:

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer containing NEM on ice for 20 minutes.

-

Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration.

-

-

Immunoblotting:

-

Prepare samples in non-reducing Laemmli buffer (without β-mercaptoethanol or DTT).

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CoA antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Co-immunoprecipitation of CoAlated Proteins

This protocol is adapted from standard co-immunoprecipitation procedures for the specific isolation of CoAlated proteins.[3][12][13]

Objective: To isolate CoAlated proteins from a cell lysate for subsequent identification by mass spectrometry.

Materials:

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with 100 mM NEM and protease inhibitors.

-

Anti-CoA monoclonal antibody.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., Co-IP lysis buffer).

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5 or non-reducing SDS-PAGE sample buffer).

Procedure:

-

Lysate Preparation and Pre-clearing:

-

Prepare cell lysate as described in section 5.2.1.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-CoA antibody overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Pellet the beads and wash three times with wash buffer.

-

-

Elution:

-

Elute the CoAlated proteins from the beads using elution buffer.

-

Neutralize the eluate if using a low pH elution buffer.

-

The eluted proteins can then be prepared for mass spectrometry analysis.

-

Conclusion and Future Directions

Coenzyme A disulfide and the resulting protein CoAlation represent a crucial, yet still emerging, area of metabolic stress signaling. The accumulation of CoASSCo under oxidative and metabolic stress serves as a rheostat that fine-tunes cellular metabolism through the reversible modification of key enzymes and regulatory proteins. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate roles of CoASSCo and protein CoAlation in various physiological and pathological contexts.

Future research in this field will likely focus on:

-

The identification of the full "CoAlome" in different cell types and tissues under various stress conditions.

-

The elucidation of the enzymatic machinery responsible for de-CoAlation in mammalian cells.

-

The development of specific inhibitors or activators of the CoAlation/de-CoAlation cycle as potential therapeutic agents for diseases associated with metabolic stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

A deeper understanding of this novel redox signaling pathway holds significant promise for the development of new diagnostic and therapeutic strategies targeting metabolic dysfunction.

References

- 1. Discovery and functional characterisation of protein CoAlation and the antioxidant function of coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CoA-disulfide reductase - Wikipedia [en.wikipedia.org]

- 3. assaygenie.com [assaygenie.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. researchgate.net [researchgate.net]

- 6. Coenzyme A and protein CoAlation levels are regulated in response to oxidative stress and during morphogenesis in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]

- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunofluorescent detection of protein CoAlation in mammalian cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. bitesizebio.com [bitesizebio.com]

How does Coenzyme A disulfide participate in antioxidant defense mechanisms?

An In-depth Technical Guide to the Role of Coenzyme A Disulfide in Antioxidant Defense Mechanisms

Abstract

Coenzyme A (CoA) is a ubiquitous and essential cofactor, central to numerous metabolic pathways. Beyond its classical role in acyl group transfer, a growing body of evidence highlights a critical function for CoA and its oxidized counterpart, Coenzyme A disulfide (CoASSCoA), in cellular antioxidant defense and redox regulation. This technical guide provides a comprehensive overview of the mechanisms by which the CoA/CoASSCoA redox couple contributes to maintaining cellular homeostasis under conditions of oxidative stress. We detail the enzymatic reduction of CoASSCoA, the protective post-translational modification known as protein S-CoAlation, and the interplay with other cellular antioxidant systems. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this emerging area of redox biology.

Introduction: The CoA/CoASSCoA Redox Couple

Cellular life is critically dependent on maintaining a reduced intracellular environment to counteract the damaging effects of reactive oxygen species (ROS). While the glutathione (B108866) (GSH/GSSG) and thioredoxin (Trx/TrxSS) systems are the most characterized thiol-based antioxidant networks, the Coenzyme A system represents another vital layer of defense. The standard redox potential of CoA is approximately -234 mV, comparable to that of glutathione (-240 mV), indicating its significant capacity to buffer oxidative stress.[1]

Under oxidative stress, the reactive thiol group of CoA can be oxidized to form Coenzyme A disulfide (CoASSCoA). The regeneration of reduced CoA is catalyzed by the enzyme Coenzyme A disulfide reductase (CoADR), an NADPH-dependent flavoprotein.[2][3] This enzymatic system, analogous to glutathione reductase, is crucial for maintaining the high cellular ratio of reduced to oxidized CoA. In some organisms, such as the human pathogen Staphylococcus aureus, the CoA/CoASSCoA system is the primary low-molecular-weight thiol redox system, replacing the glutathione system entirely.[2][4]

Core Antioxidant Defense Mechanisms

CoASSCoA participates in antioxidant defense through two primary, interconnected mechanisms: the enzymatic recycling of the CoA pool and the reversible modification of proteins.

Coenzyme A Disulfide Reductase (CoADR)

CoADR is a key enzyme that catalyzes the reduction of CoASSCoA to two molecules of reduced CoA, utilizing NADPH as the electron donor.

Reaction: CoASSCoA + NADPH + H⁺ ⇌ 2 CoA-SH + NADP⁺

This reaction is fundamental to the antioxidant function of the CoA system. By regenerating the reduced CoA pool, CoADR ensures the availability of CoA for both its metabolic functions and its direct ROS-scavenging activities. The activity of CoADR is essential for maintaining thiol-disulfide homeostasis, particularly during periods of rapid replication or oxidative challenge.[5]

Protein S-CoAlation: A Protective Post-Translational Modification

A more recently discovered and significant antioxidant mechanism is protein S-CoAlation, a reversible post-translational modification where a CoA molecule forms a mixed disulfide bond with a reactive cysteine residue on a target protein (Protein-SSCoA).[6][7]

Under conditions of oxidative or metabolic stress, protein cysteine thiols can be oxidized to highly reactive sulfenic acids (Protein-SOH). This intermediate can either be irreversibly oxidized to sulfinic and sulfonic acids, leading to protein damage and inactivation, or it can be protected. S-CoAlation protects the cysteine from this irreversible overoxidation by forming a stable disulfide adduct.[6][8] This modification can be reversed by a yet-to-be-fully-characterized enzymatic system, restoring the protein's original function once redox balance is re-established.[6][9] This cycle of CoAlation and de-CoAlation serves as a redox-sensitive switch that can modulate protein activity, localization, and stability in response to cellular stress.[7]

Figure 1: Antioxidant Mechanisms of Coenzyme A. This diagram illustrates the central CoADR-driven redox cycle that maintains the reduced CoA pool and the protective role of protein S-CoAlation in preventing irreversible cysteine oxidation under oxidative stress.

Quantitative Data Summary

The efficacy of the CoA/CoASSCoA system is dependent on the cellular concentrations of its components and the kinetic efficiency of its associated enzymes. The following table summarizes key quantitative data.

| Parameter | Organism/Cell Type | Value / Range | Citation(s) |

| Total CoA Concentration (Mitochondria) | Rat Heart & Liver | 2.26 - >5 mM | [10] |

| Total CoA Concentration (Cytosol) | Rat Heart & Liver | 0.014 - 0.14 mM | [10][11] |

| Total CoA Concentration (Peroxisomes) | Rat Liver | ~0.7 mM | [10][11] |

| Total CoA Concentration (Whole Cell) | Pyrococcus furiosus | ~210 µM | [12] |

| Km of CoADR for CoASSCoA | Staphylococcus aureus | 11 µM | [3][13] |

| Km of CoADR for NADPH | Staphylococcus aureus | 2 µM | [3][13] |

Table 1: Quantitative Data for the Coenzyme A Antioxidant System. This table presents cellular concentrations of CoA in various compartments and organisms, along with the Michaelis-Menten constants (Km) for Coenzyme A disulfide reductase (CoADR).

Key Experimental Protocol: CoADR Activity Assay

Characterizing the activity of CoADR is fundamental to studying the CoA-dependent antioxidant system. The most common method is a continuous spectrophotometric rate-determination assay that monitors the consumption of NADPH.

Objective: To measure the rate of CoASSCoA reduction by monitoring the decrease in absorbance at 340 nm resulting from NADPH oxidation.

Materials:

-

Purified CoADR enzyme or cell lysate containing CoADR

-

Assay Buffer: 50-100 mM Potassium Phosphate or Tris buffer, pH 7.5-8.0[3]

-

NADPH stock solution (e.g., 10 mM in buffer)

-

Coenzyme A disulfide (CoASSCoA) stock solution (e.g., 10 mM in buffer)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)

Methodology:

-

Reaction Mixture Preparation: For each reaction (e.g., in a 200 µL final volume), prepare a master mix containing the Assay Buffer and NADPH. The final concentration of NADPH should be saturating (e.g., 150-200 µM) to ensure the reaction rate is not limited by this substrate.

-

Sample and Control Setup:

-

Enzyme Sample Wells: Add a defined amount of the enzyme solution (e.g., 1-10 µL) to the wells.

-

Background Control Wells: Add the same volume of buffer or a heat-inactivated enzyme sample to control for non-enzymatic NADPH oxidation.

-

Adjust the total volume in all wells with Assay Buffer to an intermediate volume (e.g., 180 µL).

-

-

Pre-incubation: Incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the substrate, CoASSCoA (e.g., 20 µL), to all wells to reach a final concentration above the known Km (e.g., 200 µM). Mix immediately.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 30-60 seconds for 10-15 minutes. Ensure the rate is linear during the measurement period.

-

Calculation of Activity:

-

Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Correct the rate by subtracting the background rate from the control wells.

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Formula: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * path length) * 1000

One unit (U) of CoADR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmol of NADPH per minute under the specified conditions.

-

Figure 2: Experimental Workflow for the CoADR Activity Assay. This flowchart outlines the sequential steps for quantifying the enzymatic activity of Coenzyme A disulfide reductase via a spectrophotometric method.

Conclusion and Therapeutic Implications

The Coenzyme A disulfide/Coenzyme A redox system is an integral component of the cellular antioxidant defense network. Its function, mediated by CoADR and the protective mechanism of protein S-CoAlation, is crucial for maintaining redox homeostasis and protecting cellular components from irreversible oxidative damage. For drug development professionals, the enzymes of this pathway, particularly CoADR, present novel therapeutic targets. In pathogenic bacteria like S. aureus that rely on this system instead of the glutathione system, selective inhibitors of CoADR could function as potent and specific antimicrobial agents.[2] Conversely, enhancing the activity or expression of CoADR could be a strategy to bolster antioxidant defenses in diseases associated with high levels of oxidative stress, such as neurodegeneration and cardiovascular disease. Further research into the enzymes that regulate de-CoAlation and the full scope of the "CoAlated" proteome will undoubtedly uncover new opportunities for therapeutic intervention.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Coenzyme A-Disulfide Reductase - Proteopedia, life in 3D [proteopedia.org]

- 3. Coenzyme A disulfide reductase, the primary low molecular weight disulfide reductase from Staphylococcus aureus. Purification and characterization of the native enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STRUCTURE OF COENZYME A-DISULFIDE REDUCTASE FROM Staphylococcus aureus AT 1.54 Å RESOLUTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The coenzyme A disulfide reductase of Borrelia burgdorferi is important for rapid growth throughout the enzootic cycle and essential for infection of the mammalian host - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and functional characterisation of protein CoAlation and the antioxidant function of coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling the Site of Protein CoAlation and Coenzyme A Stabilization Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Discovery and characterization of a Coenzyme A disulfide reductase from Pyrococcus horikoshii. Implications for this disulfide metabolism of anaerobic hyperthermophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enzymatic Regulation of Intracellular Coenzyme A Disulfide Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a central metabolic cofactor, essential for numerous biochemical reactions. Beyond its well-established role in acyl group transfer, CoA is a critical component of the cellular antioxidant defense system. Under conditions of oxidative stress, the free thiol form of CoA (CoASH) can be oxidized to form Coenzyme A disulfide (CoASSCo). The accumulation of CoASSCo can disrupt cellular redox balance and inhibit enzymatic processes. Consequently, the stringent regulation of intracellular CoASSCo levels is paramount for cellular homeostasis. This technical guide provides an in-depth exploration of the enzymatic mechanisms governing intracellular CoASSCo concentrations, with a focus on the key enzymes, their kinetic properties, and the signaling pathways that modulate their activity. Detailed experimental protocols for the quantification of CoA species and associated enzyme activities are also presented, alongside visual representations of the pertinent biochemical pathways and workflows.

Introduction to Coenzyme A Redox Homeostasis

Coenzyme A is a ubiquitous and indispensable molecule in cellular metabolism, primarily recognized for its function as a carrier of acyl groups in the form of CoA thioesters (e.g., acetyl-CoA, succinyl-CoA). However, the thiol group of CoASH also positions it as a significant low-molecular-weight antioxidant, participating in the maintenance of the intracellular reducing environment. In the face of oxidative insults, two molecules of CoASH can be oxidized to form a disulfide bond, yielding Coenzyme A disulfide (CoASSCo).

The ratio of reduced CoASH to oxidized CoASSCo is a critical determinant of the cellular redox state. An elevated CoASSCo level is indicative of oxidative stress and can lead to the formation of mixed disulfides with protein thiols, a post-translational modification termed "CoAlation".[1][2] This modification can alter protein structure and function, thereby impacting a wide array of cellular processes.[3] To counteract the accumulation of CoASSCo and maintain a favorable redox balance, cells have evolved enzymatic systems dedicated to the reduction of this disulfide.

Enzymatic Reduction of Coenzyme A Disulfide

The primary enzymatic mechanism for the reduction of CoASSCo involves a class of enzymes known as Coenzyme A disulfide reductases (CoADR). The characterization and function of these enzymes differ significantly between prokaryotes and eukaryotes.

Prokaryotic Coenzyme A Disulfide Reductase (CoADR)

In many bacteria, particularly those that do not utilize the glutathione (B108866)/glutathione reductase system, CoADR is the principal enzyme responsible for maintaining a high CoASH/CoASSCo ratio.[4]

Reaction:

CoASSCo + NAD(P)H + H⁺ ⇌ 2 CoASH + NAD(P)⁺[2]

Staphylococcus aureus and the hyperthermophilic archaeon Pyrococcus horikoshii are two well-studied organisms possessing a dedicated CoADR.[5][6] These enzymes are typically homodimeric flavoproteins that utilize NADPH or NADH as a reducing equivalent.[4][5]

Table 1: Kinetic Parameters of Prokaryotic Coenzyme A Disulfide Reductases

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Reference(s) |

| Staphylococcus aureus | CoASSCo | 11 | - | 7.5 - 8.0 | [6][7] |

| NADPH | 2 | - | 7.5 - 8.0 | [6][7] | |

| Pyrococcus horikoshii | CoASSCo | - | 7.2 (at 75°C) | - | [5] |

| NADPH | ~8-fold lower than NADH | ~7.2 (at 75°C) | - | [5] | |

| NADH | - | ~7.2 (at 75°C) | - | [5] |

Note: kcat for S. aureus CoADR was not explicitly stated in the provided search results.

Substrate Specificity:

Prokaryotic CoADRs exhibit high specificity for CoASSCo. For instance, the S. aureus enzyme shows no significant activity towards glutathione disulfide (GSSG), cystine, or pantethine.[6][7] The P. horikoshii enzyme is also specific for CoA disulfide and does not reduce dephospho-CoA disulfide.[5]

Eukaryotic Regulation of CoASSCo Levels

A dedicated Coenzyme A disulfide reductase equivalent to the prokaryotic CoADR has not yet been identified in eukaryotes.[8] This suggests that other, more general disulfide reductase systems may be responsible for maintaining the CoASH/CoASSCo balance. The leading candidates for this role are the thioredoxin and glutathione systems.

-

Thioredoxin System: The thioredoxin (Trx) system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin, is a major cellular disulfide-reducing system.[9] Recent evidence has directly implicated the mitochondrial thioredoxin reductase (TXNRD2) in the context of CoA-related redox regulation. Specifically, CoAlation of TXNRD2 at Cys-483 has been shown to enhance its enzymatic activity, suggesting a direct link between CoA redox status and the thioredoxin system's function in mitigating mitochondrial lipid peroxidation.[1][2] While direct reduction of CoASSCo by the Trx system has not been definitively demonstrated, the interplay between CoAlation and TXNRD2 activity points to a crucial role for this system in managing CoA-related oxidative stress.

-

Glutathione System: The glutathione system, consisting of NADPH, glutathione reductase (GR), and glutathione (GSH), is another key player in maintaining cellular redox homeostasis.[10] While glutathione reductase's primary substrate is GSSG, some studies have investigated its ability to reduce mixed disulfides. An enzyme termed CoA-glutathione reductase has been described, which can reduce the mixed disulfide of CoA and glutathione (CoASSG).[11] However, the specificity of GR itself for CoASSCo is not well-established.

Signaling Pathways Regulating CoASSCo Levels

The intracellular concentration of CoASSCo is not static but is dynamically regulated by various signaling pathways that respond to cellular stress and metabolic state.

Oxidative Stress Signaling and the Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[12] Under conditions of oxidative stress, the transcription factor Nrf2 is stabilized and translocates to the nucleus, where it induces the expression of a battery of antioxidant and cytoprotective genes.[13] Many of these genes encode components of the thioredoxin and glutathione systems.[12] Therefore, activation of the Nrf2 pathway can indirectly lead to a reduction in CoASSCo levels by bolstering the cell's overall disulfide-reducing capacity. The interplay is complex, as the thioredoxin system itself is involved in the regulation of Nrf2 activation.[12]

Energy Homeostasis and AMPK Signaling

The AMP-activated protein kinase (AMPK) is a central sensor of cellular energy status.[14] Activation of AMPK in response to a high AMP/ATP ratio initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways and the inhibition of anabolic processes.[15] AMPK signaling is intricately linked to CoA metabolism. For instance, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby influencing the pool of malonyl-CoA.[16] While a direct link between AMPK and CoASSCo reduction has not been explicitly detailed, AMPK's role in maintaining overall metabolic and mitochondrial homeostasis suggests an indirect influence on the cellular redox state and, consequently, on the CoASH/CoASSCo ratio.[14]

Experimental Protocols

Accurate quantification of intracellular CoA species and the activity of related enzymes is crucial for studying the regulation of CoASSCo levels.

Measurement of Intracellular CoA, Acetyl-CoA, and CoASSCo

Method 1: High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of various CoA species.

-

Sample Preparation (from cultured cells):

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold 5% (w/v) perchloric acid (PCA).

-

Incubate on ice for 10-30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Neutralize the supernatant by adding 3 M potassium carbonate (K₂CO₃) dropwise until the pH is between 6.0 and 7.0.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[17] To maintain the reduced state of CoASH during extraction, a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be included in the extraction buffer.[8]

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in an aqueous buffer (e.g., sodium phosphate (B84403) or ammonium (B1175870) acetate).

-

Detection: UV absorbance at approximately 260 nm.[17]

-

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the quantification of CoA species.

-

Sample Preparation: Similar to HPLC sample preparation, with an emphasis on using high-purity solvents and reagents.

-

LC-MS/MS System:

-

Liquid Chromatography: Ultra-high performance liquid chromatography (UHPLC) with a C18 or hydrophilic interaction liquid chromatography (HILIC) column for separation.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode for specific detection and quantification of the target analytes.[15]

-

Coenzyme A Disulfide Reductase (CoADR) Activity Assay

This spectrophotometric assay measures the decrease in absorbance of NAD(P)H as it is oxidized during the reduction of CoASSCo.

-

Assay Components:

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NAD(P)H (e.g., 0.2 mM)

-

CoASSCo (e.g., 1 mM)

-

Enzyme sample (cell lysate or purified protein)

-

-

Procedure:

-

Combine the buffer, NAD(P)H, and enzyme sample in a cuvette.

-

Initiate the reaction by adding CoASSCo.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NAD(P)H oxidation (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Visualizations

The following diagrams illustrate the key pathways and relationships discussed in this guide.

Conclusion and Future Directions

The enzymatic regulation of intracellular Coenzyme A disulfide levels is a critical aspect of cellular redox homeostasis. In prokaryotes, dedicated Coenzyme A disulfide reductases play a clear and vital role in maintaining the CoASH/CoASSCo balance. The kinetic properties and substrate specificity of these enzymes have been well-characterized, providing a solid foundation for understanding this process in bacteria.

In contrast, the mechanisms governing CoASSCo reduction in eukaryotes are less defined. The absence of a dedicated CoADR homolog suggests that broader disulfide reductase systems, such as the thioredoxin and glutathione pathways, may be responsible for this function. The recent discovery of the interplay between CoAlation and mitochondrial thioredoxin reductase 2 activity highlights a promising avenue for future research. Elucidating the precise enzymes and regulatory networks that control CoASSCo levels in mammalian cells is a key area for further investigation.

Furthermore, a deeper understanding of how signaling pathways, including the Nrf2 and AMPK pathways, are integrated with the direct enzymatic regulation of CoASSCo will provide a more complete picture of cellular redox control. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting oxidative stress-related diseases. The detailed experimental protocols provided in this guide offer the necessary tools for researchers to contribute to this exciting and important field.

References

- 1. Coenzyme A protects against ferroptosis via CoAlation of thioredoxin reductase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coenzyme A protects against ferroptosis via CoAlation of mitochondrial thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coenzyme A - Wikipedia [en.wikipedia.org]

- 4. Coenzyme A-Disulfide Reductase - Proteopedia, life in 3D [proteopedia.org]

- 5. Discovery and characterization of a Coenzyme A disulfide reductase from Pyrococcus horikoshii. Implications for this disulfide metabolism of anaerobic hyperthermophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coenzyme A disulfide reductase, the primary low molecular weight disulfide reductase from Staphylococcus aureus. Purification and characterization of the native enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coenzyme A, protein CoAlation and redox regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 10. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 11. CoA-glutathione reductase - Wikipedia [en.wikipedia.org]

- 12. Interplay between cytosolic disulfide reductase systems and the Nrf2/Keap1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein disulfide isomerase inhibition impairs Keap1/Nrf2 signaling and mitochondrial function and induces apoptosis in renal proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole body levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AMPK: restoring metabolic homeostasis over space and time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

Exploring the Coenzyme A Disulfide Interactome in Mammalian Cells: A Technical Guide

Abstract

Coenzyme A (CoA) is a central metabolic cofactor, primarily recognized for its role in the tricarboxylic acid cycle and fatty acid metabolism. Recent discoveries, however, have unveiled a crucial, non-canonical function for CoA in redox signaling and antioxidant defense. Under conditions of oxidative or metabolic stress, CoA can form a disulfide bond with reactive cysteine residues on proteins, a reversible post-translational modification termed protein S-CoAlation (hereafter referred to as CoAlation). This modification protects proteins from irreversible oxidation and modulates their function, thereby influencing a multitude of cellular pathways. To date, over 2,100 CoAlated proteins have been identified in mammalian cells and bacteria, highlighting the widespread nature of this modification.[1][2] This technical guide provides an in-depth exploration of the mammalian CoA disulfide interactome, presenting quantitative data, detailed experimental protocols for identification and characterization, and visualization of key regulatory pathways impacted by CoAlation.

The Mammalian CoA Disulfide Interactome (CoAlome)

Proteomic studies employing affinity purification coupled with mass spectrometry have identified a substantial number of CoAlated proteins in mammalian systems. These proteins are predominantly involved in critical cellular processes, with over 65% being metabolic enzymes.[2][3] Other major functional classes include proteins involved in stress response, protein synthesis, and cellular signaling.[2]

Quantitative Data on CoAlated Proteins

The following tables summarize proteins identified as CoAlated in rat heart tissue perfused with an oxidizing agent (H₂O₂) and in liver mitochondria from rats under metabolic stress (24-hour starvation). This data is adapted from proteomic studies that utilized immunoprecipitation with an anti-CoA monoclonal antibody followed by LC-MS/MS analysis.[4]

Table 1: Representative CoAlated Proteins Identified in Rat Heart Tissue under Oxidative Stress [4]

| Protein Name | Gene Symbol | UniProt ID | Identified CoAlated Peptide | Function |

| ATP synthase subunit alpha, mitochondrial | ATP5A1 | P15999 | IYPAVDPASAPGSR | ATP Synthesis |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | P04797 | CTTNSLAPVAK | Glycolysis, Apoptosis |

| Creatine kinase M-type | CKM | P07320 | HNNGHYK | Energy Homeostasis |

| Malate dehydrogenase, mitochondrial | MDH2 | P08258 | VDPANR | TCA Cycle |

| Aconitate hydratase, mitochondrial | ACO2 | Q04753 | LNVLNAWGCK | TCA Cycle |

| Pyruvate dehydrogenase E1 component subunit alpha | PDHA1 | P20341 | TTVR | Pyruvate Metabolism |

| Isocitrate dehydrogenase [NADP], mitochondrial | IDH2 | P48736 | DGLCK | TCA Cycle, Redox Balance |

| Long-chain specific acyl-CoA dehydrogenase | ACADL | P16048 | AMNDGK | Fatty Acid Oxidation |

| Myosin-7 | MYH7 | P02566 | DDIALCR | Muscle Contraction |

| Alpha-actin, cardiac muscle 1 | ACTC1 | P63269 | SYELPDGQVITIGNC*R | Cytoskeleton |

* Indicates the perspective CoA-modified cysteine residue within the identified peptide.

Table 2: Representative CoAlated Proteins from Rat Liver Mitochondria under Metabolic Stress [4]

| Protein Name | Gene Symbol | UniProt ID | Identified CoAlated Peptide | Function |

| Glutamate dehydrogenase 1, mitochondrial | GLUD1 | P00368 | GCIK | Amino Acid Metabolism |

| 3-ketoacyl-CoA thiolase, mitochondrial | ACAA2 | P32529 | VTAGCR | Fatty Acid Oxidation |

| Carnitine O-palmitoyltransferase 2 | CPT2 | P23786 | YFHGLCK | Fatty Acid Transport |

| Succinate dehydrogenase [ubiquinone] flavoprotein | SDHA | P19395 | GACR | TCA Cycle, ETC |

| Trifunctional enzyme subunit alpha, mitochondrial | HADHA | P55084 | GVYPCNIK | Fatty Acid Oxidation |

Signaling Pathways and Regulatory Roles of CoAlation

Protein CoAlation is not merely a protective cap for cysteine residues; it is an active regulatory mechanism. The addition of the bulky CoA moiety (767.5 Da) can alter a protein's conformation, activity, subcellular localization, and protein-protein interactions.[2][5]

Mechanism of Protein CoAlation

Under oxidative stress, reactive oxygen species (ROS) can oxidize protein cysteine thiols (-SH) to a more reactive sulfenic acid (-SOH). This intermediate can then react with the free thiol of Coenzyme A (CoASH) to form a mixed disulfide bond, resulting in a CoAlated protein. This process is reversible, with the CoAlated protein being reduced back to its thiol form upon removal of the oxidative stress, though the specific enzymes responsible for deCoAlation in mammals are still under investigation.[2][4]

Regulation of Glycolysis

Several key enzymes in the glycolytic pathway are targets of CoAlation. For instance, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis, possesses a highly reactive catalytic cysteine. CoAlation of GAPDH has been shown to inhibit its enzymatic activity by approximately 75%.[4] This suggests that under oxidative stress, CoAlation can act as a brake on glycolysis, potentially redirecting metabolic flux towards antioxidant-producing pathways like the pentose (B10789219) phosphate (B84403) pathway.

Regulation of the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. The protein kinase p70S6K1 (S6K1) is a key downstream effector of mTORC1. Recent evidence shows that S6K1 is CoAlated on a cysteine residue (Cys217) within its activation loop in response to oxidative stress.[1] This modification inhibits the kinase activity of S6K1, suggesting CoAlation acts as a negative regulatory switch on the mTOR pathway during cellular stress.[1]

Experimental Protocols

The identification and characterization of CoAlated proteins rely on a combination of immunological and mass spectrometry-based techniques.

Workflow for Proteomic Identification of CoAlated Proteins